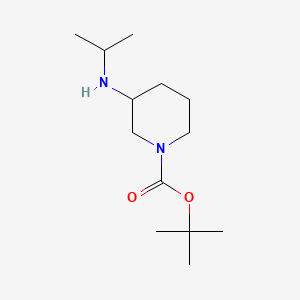

tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate

Descripción

Historical Context and Development of Piperidine Carboxylates

The historical development of piperidine carboxylates traces back to the mid-nineteenth century when the parent compound piperidine was first discovered. Piperidine was initially reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundation for what would become an extensive family of piperidine derivatives. This early work laid the groundwork for the systematic exploration of piperidine chemistry that would follow in subsequent decades.

The evolution of piperidine carboxylate synthesis has been marked by significant methodological advances over the past century. Modern synthetic approaches have moved beyond the classical methods to embrace more sophisticated techniques that allow for precise control over stereochemistry and regioselectivity. Recent scientific literature demonstrates that the synthesis of piperidines by hydrogenation and reduction has become an effective and popular approach, with most reactions involving substituted pyridines containing both protected and unprotected nitrogen atoms. The development of current approaches that combine hydrogenation and functionalization as one-pot processes has made synthesis faster and less costly, representing a significant advancement from earlier multi-step procedures.

The emergence of organocatalysis alongside classical metal catalysis has gained considerable popularity in recent years, expanding the toolkit available for piperidine carboxylate synthesis. This methodological diversification has enabled chemists to access increasingly complex molecular architectures with improved efficiency and selectivity. The historical progression from simple reduction methods to sophisticated catalytic systems reflects the broader evolution of organic chemistry and the increasing demand for pharmaceutical intermediates with specific structural features.

Industrial production methods for piperidine derivatives have also undergone substantial development. The traditional approach involves the hydrogenation of pyridine over molybdenum disulfide catalysts, following the reaction pathway where pyridine plus three hydrogen molecules yields piperidine. Alternative methods, such as the modified Birch reduction using sodium in ethanol, have provided additional synthetic routes that complement the primary industrial processes.

Significance of tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate in Organic Chemistry

The compound this compound occupies a significant position within organic chemistry due to its versatile reactivity profile and utility as a synthetic building block. This compound belongs to the class of piperidine derivatives that are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the tert-butyl carboxylate protecting group and the isopropylamino substituent creates a molecular scaffold that can undergo various chemical transformations while maintaining structural integrity during synthetic sequences.

The synthetic utility of this compound is demonstrated through its participation in multiple reaction types. Research indicates that this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, as well as reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride. Additionally, the compound participates in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups, providing access to structurally diverse derivatives.

The compound's significance extends to its role in pharmaceutical development, where it serves as a key intermediate in the synthesis of various pharmaceuticals, enabling the development of new drugs with enhanced efficacy. Its unique structure allows for the modification of bioactive molecules, making it valuable in creating targeted therapies for conditions such as neurological disorders. The bioconjugation applications of this compound facilitate the attachment of drugs to biomolecules, which can improve drug delivery and reduce side effects.

Research applications in neuroscience represent another important aspect of this compound's significance. It is employed in studies related to neurotransmitter systems, helping researchers understand the mechanisms of action for various neuroactive compounds. The compound's structural features provide researchers with a versatile platform for exploring structure-activity relationships and developing new therapeutic agents with improved selectivity and potency.

Structural Classification and Positioning within Piperidine Derivatives

The structural classification of this compound places it within a specific subcategory of piperidine derivatives characterized by the presence of both amino substitution and carboxylate protection. The compound features a piperidine ring with an isopropylamino substituent at the third position and a tert-butoxycarbonyl group at the first position, creating a molecular architecture that combines stability with reactivity. The canonical representation of this structure can be expressed through its simplified molecular-input line-entry system notation, which provides a standardized method for describing its connectivity.

The conformational flexibility inherent in the piperidine structure allows this compound to adopt various three-dimensional arrangements, enhancing its ability to bind to biological macromolecules. This structural feature is particularly important for pharmaceutical applications, where the ability to access multiple conformations can influence binding affinity and selectivity for target proteins. The chair conformation typically adopted by the piperidine ring provides a stable framework while allowing for rotational freedom around the carbon-nitrogen bonds.

Within the broader classification of piperidine derivatives, this compound represents a sophisticated example of structural modification designed to enhance synthetic utility. The positioning of the isopropylamino group at the 3-position creates opportunities for further functionalization while maintaining the integrity of the piperidine core. The tert-butyl carboxylate group serves both as a protecting group during synthesis and as a site for subsequent derivatization, making this compound particularly valuable for multi-step synthetic sequences.

The following table summarizes key structural parameters and classification data for this compound:

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Functional Groups | Piperidine ring, secondary amine, carboxylate ester |

| Substitution Pattern | 3-amino, 1-carboxylate |

| Ring System | Six-membered saturated heterocycle |

| Stereochemistry | Potential for chair conformations |

| Protecting Groups | tert-Butyl carboxylate |

The positioning of this compound within the broader family of piperidine carboxylates reflects the systematic approach to molecular design that characterizes modern pharmaceutical chemistry. Comparative analysis with related compounds, such as other amino-substituted piperidine carboxylates, reveals the strategic nature of the structural modifications incorporated into this molecule. The combination of steric bulk from the isopropyl group and electronic effects from the amino substituent creates a unique reactivity profile that distinguishes this compound from its structural analogs.

Propiedades

IUPAC Name |

tert-butyl 3-(propan-2-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTQRMKZAXONPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693570 | |

| Record name | tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282742-29-3 | |

| Record name | tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

A patented method (WO2009133778A1) outlines the synthesis via selective deprotection of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate intermediates. The process involves:

-

Intermediate Preparation : The precursor, tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate, is synthesized by reacting piperidine derivatives with alkoxycarbonylating agents (e.g., ethyl chloroformate) under basic conditions.

-

Selective Deprotection : Treatment with a strong base (e.g., NaOH, KOH) selectively cleaves the alkoxycarbonyl group while retaining the tert-butyl carbamate. This step occurs at 50–120°C for 30 minutes to 5 hours, achieving >80% yield in optimized setups.

Key Advantages :

Table 1: Optimized Conditions for Base-Mediated Deprotection

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–120°C | 90°C |

| Reaction Time | 0.5–5 hours | 2 hours |

| Base Concentration | 1–3 equivalents | 1.5 equivalents |

| Solvent | Water/Ethanol (1:1) | Ethanol |

Stereochemical Control in Synthesis

Enantioselective Routes

The (R)-enantiomer (PubChem CID: 53256475) is synthesized using chiral auxiliaries or resolved via crystallization. For instance:

-

Chiral Pool Strategy : (R)-3-aminopiperidine is reacted with tert-butyl chloroformate and isopropylamine in the presence of a chiral catalyst (e.g., BINOL-phosphoric acid), achieving enantiomeric excess (ee) >95%.

-

Kinetic Resolution : Racemic mixtures are treated with enantioselective enzymes (e.g., lipases) to isolate the desired (R)-isomer.

Table 2: Comparison of Stereochemical Methods

| Method | ee (%) | Yield (%) | Scalability |

|---|---|---|---|

| Chiral Catalysis | 95–98 | 70–80 | Moderate |

| Enzymatic Resolution | 90–92 | 60–65 | High |

Industrial Production Workflows

Large-Scale Process Design

Industrial synthesis (e.g., AstaTech, Inc.) employs continuous-flow reactors to enhance reproducibility:

-

Automated Feed Systems : Precise dosing of piperidine, isopropylamine, and tert-butyl chloroformate minimizes side reactions.

-

In-Line Analytics : Real-time HPLC monitoring ensures intermediate purity >99% before deprotection.

-

Waste Reduction : Solvent recovery systems reclaim >90% of ethanol, aligning with green chemistry principles.

Case Study : A pilot plant reported 12 kg/batch production with 85% overall yield and <1% impurity levels, validated by NMR and LC-MS.

Critical Analysis of Methodologies

Limitations and Alternatives

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogs differ primarily in substituent positions, functional groups, and side-chain modifications. Below is a comparative analysis of tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate with four closely related derivatives:

Table 1: Comparative Properties of Piperidine Carboxylate Derivatives

*Calculated based on molecular formula C₁₃H₂₈N₂O₂.

Key Observations:

Substituent Position: The 3-position substitution in the target compound vs. 4-position in analogs (e.g., tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate) alters steric accessibility and electronic effects. The 3-isopropylamino group may hinder nucleophilic attack at the piperidine nitrogen compared to 4-substituted analogs .

Functional Group Impact: Hydrophilic groups like hydroxymethyl (tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate) enhance aqueous solubility (TPSA: ~40 Ų) compared to the more lipophilic isopropylamino group (TPSA: ~50 Ų due to the amino group) . The isopropylamino group in the target compound increases basicity (pKa ~9–10) compared to hydroxylated analogs, influencing its reactivity in acid-catalyzed deprotection reactions .

Biological Interactions: tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits high blood-brain barrier (BBB) permeability, making it suitable for CNS-targeted drugs, whereas the isopropylamino derivative’s bulkier side chain may limit BBB penetration .

Pharmacological Relevance

- The target compound’s isopropylamino group mimics motifs found in kinase inhibitors (e.g., imatinib analogs), where secondary amines facilitate hydrogen bonding with ATP-binding pockets. In contrast, hydroxymethyl analogs are often used in prodrug strategies to enhance solubility .

Actividad Biológica

Tert-butyl 3-(isopropylamino)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl group and an isopropylamino moiety. Its chemical formula is , and it exhibits properties typical of piperidine derivatives, which are often utilized in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction : The piperidine ring can engage with neurotransmitter receptors, potentially modulating neurotransmitter activity, which may lead to therapeutic effects in neurological disorders.

- Hydrogen Bond Formation : The isopropylamino group can form hydrogen bonds with biological macromolecules, enhancing the compound's affinity for specific targets.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects, including:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in xenograft models, indicating its potential as an anticancer agent .

Case Studies

- Neuroprotective Studies : A study investigated the effects of related piperidine compounds on neuronal cell lines, demonstrating significant protection against oxidative stress-induced apoptosis .

- Antitumor Efficacy : In vivo studies using KARPAS-299 tumor models showed that similar compounds effectively inhibited tumor growth and reduced phosphorylation of key signaling proteins like ALK and ERK .

Data Table: Summary of Biological Activities

Q & A

Q. How can I optimize the synthesis of tert-butyl 3-(isopropylamino)piperidine-1-carboxylate?

Methodology:

- Stepwise Functionalization: Begin with a piperidine core and introduce the isopropylamino group via nucleophilic substitution or reductive amination, followed by protection with tert-butyl chloroformate under anhydrous conditions .

- Reaction Conditions: Use polar aprotic solvents (e.g., DCM, THF) at 0–25°C to minimize side reactions. Monitor progress via TLC or HPLC .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What analytical techniques are essential for characterizing this compound?

Methodology:

- NMR Spectroscopy: Use - and -NMR to confirm piperidine ring conformation, tert-butyl group integrity, and isopropylamino substitution patterns .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What safety protocols are critical when handling this compound?

Methodology:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .

- Ventilation: Use fume hoods to limit inhalation exposure, as acute toxicity data are incomplete .

- Storage: Keep in amber glass containers under inert gas (N/Ar) at –20°C to prevent degradation .

Q. How can I resolve low yields during purification?

Methodology:

- Solvent Optimization: Test mixtures like dichloromethane/methanol or ethyl acetate/hexane for recrystallization .

- Chromatography Adjustments: Fine-tune silica gel polarity or switch to flash chromatography for faster separation .

Advanced Research Questions

Q. How do I address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodology:

Q. What strategies are effective for studying structure-activity relationships (SAR) with this compound?

Methodology:

- Analog Synthesis: Modify the isopropylamino group (e.g., substitute with cyclopropyl or fluorophenyl groups) and test biological activity .

- Docking Studies: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes .

- Pharmacophore Mapping: Identify critical functional groups using software like Schrödinger’s Phase .

Q. How should I design toxicology studies given limited ecotoxicological data?

Methodology:

- In Vitro Assays: Test cytotoxicity (MTT assay) in HepG2 or HEK293 cells .

- In Vivo Models: Use zebrafish embryos for acute toxicity screening (LC determination) .

- Environmental Risk: Assess soil mobility via OECD Guideline 121 if the compound enters wastewater .

Q. What advanced techniques can identify degradation products under stressed conditions?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.